molecular formula C11H11N5O7 B14742748 1,3-Dimethylpyrazole;2,4,6-trinitrophenol CAS No. 1706-37-2

1,3-Dimethylpyrazole;2,4,6-trinitrophenol

Cat. No.: B14742748
CAS No.: 1706-37-2
M. Wt: 325.23 g/mol
InChI Key: COAAPUBFXYLENY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethylpyrazole;2,4,6-trinitrophenol: is a compound that combines the properties of both 1,3-dimethylpyrazole and 2,4,6-trinitrophenol. 1,3-Dimethylpyrazole is a nitrogen-containing heterocyclic compound, while 2,4,6-trinitrophenol, also known as picric acid, is a nitroaromatic compound. This combination results in a compound with unique chemical and physical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dimethylpyrazole can be synthesized through the reaction of hydrazine with acetylacetone under acidic conditions. The reaction typically involves heating the reactants in the presence of a catalyst to yield 1,3-dimethylpyrazole .

2,4,6-Trinitrophenol is commonly synthesized by the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the formation of the trinitro compound without over-nitration .

Industrial Production Methods: Industrial production of 1,3-dimethylpyrazole involves similar synthetic routes but on a larger scale, often using continuous flow reactors to optimize yield and efficiency. For 2,4,6-trinitrophenol, industrial production involves large-scale nitration processes with stringent safety measures due to the compound’s explosive nature .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethylpyrazole undergoes various chemical reactions, including:

2,4,6-Trinitrophenol undergoes:

Common Reagents and Conditions:

Major Products:

Properties

CAS No.

1706-37-2

Molecular Formula

C11H11N5O7

Molecular Weight

325.23 g/mol

IUPAC Name

1,3-dimethylpyrazole;2,4,6-trinitrophenol

InChI

InChI=1S/C6H3N3O7.C5H8N2/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-5-3-4-7(2)6-5/h1-2,10H;3-4H,1-2H3

InChI Key

COAAPUBFXYLENY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.